2-Methyl-1-phenylpropan-1-ol
Overview
Description
2-Methyl-1-phenylpropan-1-ol is a chemical compound with the molecular formula C10H14O . It has not yet been found in nature . The compound has a floral, herbaceous odor, reminiscent of lilac , and is used in perfumery for various flower notes .
Synthesis Analysis
The compound can be prepared by a Grignard reaction of benzylmagnesium chloride and acetone . A study has proposed an I-optimal design-based model to optimize culture parameters such as temperature, pH, incubation period, and agitation speed for asymmetric bioreduction of 2-methyl-1-phenylpropan-1-one with Lactobacillus fermentum BY35 as a biocatalyst .Molecular Structure Analysis
The molecular weight of 2-Methyl-1-phenylpropan-1-ol is 150.218 Da . The compound’s structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The bioreduction of prochiral ketones offers efficient access to chiral secondary alcohols, which are potentially beneficial precursors for producing many biologically active compounds and natural products . This bioreduction process can be affected by different parameters when whole-cell biocatalysts such as Lactic Acid Bacteria strains are applied .Physical And Chemical Properties Analysis
2-Methyl-1-phenylpropan-1-ol is a clear colorless liquid or low melting solid . It has a refractive index of n20/D 1.539 (lit.) , a boiling point of 187-188°C (lit.) , a melting point of −50-−48°C (lit.) , and a density of 0.901 g/mL at 25°C (lit.) .Scientific Research Applications
Synthesis and Optimization
2-Methyl-1-phenylpropan-1-ol has been studied in various synthetic processes. For instance, Jia Yun-hong (2010) investigated the synthesis of 2-methyl-2-phenyl-propan-1-ol through the reaction of 2-chloromethyl-2-phenylpropane and sodium hydroxide. This study focused on optimizing conditions such as reaction temperature, time, sodium hydroxide concentration, and catalyst load, achieving a 68.7% yield under specific conditions (Jia Yun-hong, 2010).
Catalysis and Reaction Mechanisms
In the realm of catalysis, T. V. D. Ancker and M. J. Hodgson (1999) reported on the preparation of 2-Methyl-1-phenylpropan-1-ol using naphthalene catalysed sodium reactions. This method showcases the role of phenylsodium in the reaction mechanism, offering yields greater than 85% (T. V. D. Ancker & M. J. Hodgson, 1999).
Chemical Properties and Conformations
Investigating the chemical properties, I. Efimenko et al. (2009) explored the systems Pd(II)-Cl−-HA-H2O where HA represents the conformers of 2-methylamino-1-phenylpropan-1-ol. They analyzed the acid dissociation constants of the ligands and the resulting complexes, thereby illuminating the role of ligand basicity and hydrogen bonding in the biological activity of these complexes (I. Efimenko et al., 2009).
Enzymatic Studies
Another significant research area is the enzymatic study of derivatives of 2-Methyl-1-phenylpropan-1-ol. Oliver Torre et al. (2006) investigated the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives, identifying Candida antarctica lipase A as a suitable biocatalyst. This study provides insights into enzymatic processes relevant for synthesizing compounds like (S)-dapoxetine (Oliver Torre, V. Gotor‐Fernández, & V. Gotor, 2006).
Biological and Pharmacological Research
Although the request excludes drug use and side effects, it's notable that 2-Methyl-1-phenylpropan-1-ol and its derivatives have been studied in biological and pharmacological contexts. For instance, research by R. Richards and R. McBride (1973) on the inhibitory action of 3-Phenylpropan-1-ol, a related compound, against Pseudomonas aeruginosa, highlights the potential of these compounds in microbial inhibition (R. Richards & R. McBride, 1973).
Environmental Applications
In environmental science, the hydroxyaldehyde products of hydroxyl radical reactions with volatile emissions, including 2-methyl-3-buten-2-ol, have been studied by F. Reisen et al. (2003). They assessed the qualitative and quantitative potential of analysis techniques for identifying hydroxyaldehyde products, relevant to understanding atmospheric chemistry and environmental impact (F. Reisen, S. M. Aschmann, R. Atkinson, & J. Arey, 2003).
Safety And Hazards
properties
IUPAC Name |
2-methyl-1-phenylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDYDZMQHRTHJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870687 | |
Record name | 2-Methyl-1-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870687 | |
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Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-phenylpropan-1-ol | |
CAS RN |
611-69-8, 14898-86-3 | |
Record name | 2-Methyl-1-phenyl-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=611-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Methyl-1-phenylpropan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014898863 | |
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Record name | 611-69-8 | |
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Record name | 2-Methyl-1-phenylpropan-1-ol | |
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Record name | 2-methyl-1-phenylpropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.341 | |
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Record name | 2-METHYL-1-PHENYLPROPAN-1-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7GFX492KL | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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